molecular formula C13H14N2O2 B5546696 N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B5546696
M. Wt: 230.26 g/mol
InChI Key: VZEXLXUNRZFXND-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features an ethyl-substituted phenyl group and a carboxamide functional group. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone intermediate. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Oxidized oxazole derivatives

    Reduction: Amino-substituted oxazole derivatives

    Substitution: Halogenated or nitrated oxazole derivatives

Scientific Research Applications

N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-(4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
  • This compound
  • N-(4-ethylphenyl)maleimide

Uniqueness: The presence of the ethyl group on the phenyl ring and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-10-4-6-11(7-5-10)14-13(16)12-8-9(2)15-17-12/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEXLXUNRZFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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